molecular formula C21H12O7 B1664652 5-Carboxyfluorescein CAS No. 76823-03-5

5-Carboxyfluorescein

Cat. No.: B1664652
CAS No.: 76823-03-5
M. Wt: 376.3 g/mol
InChI Key: NJYVEMPWNAYQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Carboxyfluorescein is a derivative of fluorescein, a widely used fluorescent dye. It is known for its high fluorescence quantum yield, good photostability, and water solubility. These properties make it a valuable tool in various bioanalytical applications, including pH sensors, DNA sequencing, and fluorescent microscopy .

Scientific Research Applications

5-Carboxyfluorescein is extensively used in scientific research due to its fluorescent properties. Some key applications include:

Mechanism of Action

Target of Action

5-Carboxyfluorescein, also known as 5-FAM , is primarily used as a fluorescent probe for bioconjugate synthesis . It labels bioconjugates on nucleophilic amines, such as the N-terminus and lysine residues . This makes it a valuable tool in various biological applications, including the study of proteins, peptides, and nucleotides .

Mode of Action

The compound works by binding to its targets through a process known as carbon diimide activation of the carboxylic acid group, followed by a reaction with primary amines . This results in the formation of a covalent bond between the this compound and the target molecule . The resulting bioconjugates are resistant to hydrolysis , ensuring the stability of the fluorescent label.

Biochemical Pathways

Instead, it serves as a fluorescent label that allows researchers to track and study the behavior of the target molecules in various biochemical processes . For instance, it can be used to monitor protein interactions, cellular processes, and the function of nucleic acids .

Pharmacokinetics

It is known that the compound is soluble in water, dmso, and dmf , which suggests that it could be readily absorbed and distributed in biological systems

Result of Action

The primary result of this compound’s action is the production of a fluorescent signal that can be detected using specific instruments . This fluorescence allows researchers to visualize the location and behavior of the target molecules in real-time . It’s worth noting that despite the structural similarities of fluorescein isomers (5-FAM and 6-FAM), different photophysical behavior was observed for the corresponding bifluorophores .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the fluorescence of this compound is pH-sensitive , meaning that changes in the pH of the environment can affect the intensity of the fluorescent signal. Additionally, the compound has been shown to possess intrinsic peroxidase-like catalytic activity, suggesting that it could potentially be used as a robust artificial peroxidase for the biomimetic synthesis of polyaniline nanoplatelets under harsh conditions .

Safety and Hazards

5-Carboxyfluorescein can cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Personal protective equipment, chemical impermeable gloves, and adequate ventilation are recommended when handling this compound .

Future Directions

Fluorescein molecules, including 5-Carboxyfluorescein, are extensively used to develop fluorescent probes for various analytes due to their excellent photophysical properties and the spirocyclic structure . The dual sensing of analytes using fluorescent sensors is still a topic of high interest . There is an increase in the number of dual sensors developed in the past five years and quite a good number of fluorescein derivatives were also reported based on reversible mechanisms .

Biochemical Analysis

Biochemical Properties

5-Carboxyfluorescein plays a significant role in biochemical reactions, particularly in fluorescence-based assays. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is often used to label proteins through N-hydroxysuccinimide (NHS) ester-mediated derivatization . This interaction allows for the tracking and visualization of proteins in different biological processes. Additionally, this compound can be conjugated with biopolymers, providing a stable derivative for further biochemical studies .

Cellular Effects

This compound influences various cellular processes. It is used to assess cell viability and permeability. For example, it has been used to study liposome leakage and cellular permeability in human lung epithelial cells . The compound’s fluorescence properties allow researchers to monitor changes in cell function, including cell signaling pathways, gene expression, and cellular metabolism. The impermeability of this compound to viable cell membranes makes it a reliable marker for these studies .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It covalently couples to intracellular molecules, notably lysine residues and other amine sources . This covalent coupling ensures that the fluorescent marker is retained within cells for extended periods, allowing for long-term studies of cellular processes. The compound’s fluorescence is a result of the excitation and emission of photons, which can be repeatedly cycled until the fluorophore is irreversibly damaged .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are crucial for its effectiveness in laboratory settings. Studies have shown that the photophysical properties of this compound can be influenced by the viscosity of the medium . The compound’s fluorescence intensity and lifetime can vary depending on the environmental conditions, such as pH and temperature. These factors must be carefully controlled to ensure accurate and reliable results in long-term experiments .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. While specific studies on dosage effects are limited, it is essential to consider potential threshold effects and toxic or adverse effects at high doses. Researchers must carefully determine the appropriate dosage to avoid any negative impact on the animals’ health and ensure the accuracy of the experimental results .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is hydrolyzed by intracellular esterases to release the fluorescent form of the dye . This hydrolysis is a crucial step in its activation and subsequent use in biochemical assays. The compound’s interaction with enzymes and cofactors can affect metabolic flux and metabolite levels, providing valuable insights into cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function as a fluorescent marker. The compound is transported across cell membranes and distributed within the cytoplasm . It can also be used to study phloem transport in plants, where it is loaded into the phloem and transported to different tissues . Understanding the transport mechanisms of this compound is crucial for its effective use in various biological studies.

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with cellular components. The compound is often used as a tracer to investigate phloem transport and sieve element integrity in plants . In animal cells, it can be localized to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for studying the compound’s activity and function within different cellular contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Carboxyfluorescein can be synthesized through several methods. One common approach involves the reaction of fluorescein with chloroacetic acid in the presence of a base. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Large-scale production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. The process includes rigorous purification steps, such as chromatography, to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Carboxyfluorescein undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    6-Carboxyfluorescein: Another regioisomer with similar properties but different photophysical behavior.

    Fluorescein: The parent compound with broader applications but less specificity.

    Carboxyfluorescein succinimidyl ester: A derivative used for more stable cell labeling

Uniqueness of 5-Carboxyfluorescein: this compound is unique due to its specific excitation and emission wavelengths, making it highly suitable for certain bioanalytical applications. Its ability to form stable conjugates with biomolecules enhances its utility in various scientific fields .

Properties

IUPAC Name

3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12O7/c22-11-2-5-15-17(8-11)27-18-9-12(23)3-6-16(18)21(15)14-4-1-10(19(24)25)7-13(14)20(26)28-21/h1-9,22-23H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYVEMPWNAYQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30227642
Record name 5-Carboxyfluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76823-03-5
Record name 5-FAM
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76823-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Carboxyfluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076823035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Carboxyfluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30227642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3',6'-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-CARBOXYFLUORESCEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AB2MM66GSF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Peptide-resin obtained via Method 5, containing an ivDde protecting group on the epsilon nitrogen of lysine, was mixed with a solution of hydrazine in DMF (10% hydrazine/DMF, 2×10 mL, 10 min) to remove the ivDde group. The epsilon nitrogen of the lysine was labeled with fluorescein-5-isothiocyanate (0.12 mmol) and diisopropylethylamine (0.12 mmol) in DMF. The mixture was agitated for 12 h (fluorescein-containing compounds were protected from light). The resin was then washed with DMF (3×10 mL) and twice with CH2Cl2 (10 mL) and dried under nitrogen for 1 h. The peptide was cleaved from the resin using reagent B for 4 h and the solution collected by filtration. The volatiles were removed under reduced pressure, and the residue was dried under vacuum. The peptide was precipitated with ether, collected and the precipitate was dried under a stream of nitrogen. The precipitate was added to water (1 mg/mL) and the pH of the mixture was adjusted to 8 with 10% aqueous meglumine. Cyclization of the peptide was carried out for 48 h and the solution was freeze-dried. The crude cyclic peptide was dissolved in water and purified by RP-HPLC on a C18 column with a linear gradient of acetonitrile into water (both phases contained 0.1% TFA). Fractions containing the pure product were collected and freeze-dried. The peptides were characterized by ES-MS and the purity was determined by RP-HPLC (linear gradient of acetonitrile into water/0.1% TFA).
[Compound]
Name
ivDde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.12 mmol
Type
reactant
Reaction Step Three
Quantity
0.12 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Peptide-resin obtained via Method 5 containing an ivDde protecting group on the epsilon nitrogen of lysine, was mixed with a solution of hydrazine in DMF (10% hydrazine/DMF, 2×10 mL, 10 min) to remove the ivDde group. The epsilon nitrogen of the lysine was labeled with fluorescein-5-isothiocyanate (0.12 mmol) and diisopropylethylamine (0.12 mmol) in DMF . The mixture was agitated for 12 h (fluorescein-containing compounds were protected from light). The resin was then washed with DMF (3×10 ml) and twice with CH2Cl2 (10 mL) and dried under nitrogen for 1 h. The peptide was cleaved from the resin using reagent B for 4 h and the solution collected by filtration. The volatiles were removed under reduced pressure, and the residue was dried under vacuum. The peptide was precipitated with ether, collected and the precipitate was dried under a stream of nitrogen. The precipitate was added to water (1 mg/mL) and the pH of the mixture was adjusted to 8 with 10% aqueous meglumine. Cyclization of the peptide was carried out for 48 h and the solution was freeze-dried. The crude cyclic peptide was dissolved in water and purified by RP-HPLC on a C18 column with a linear gradient of acetonitrile into water (both phases contained 0.1% TFA). Fractions containing the pure product were collected and freeze-dried. The peptides were characterized by ES-MS and the purity was determined by RP-HPLC (linear gradient of acetonitrile into water/0.1% TEA).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.12 mmol
Type
reactant
Reaction Step Two
Quantity
0.12 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Carboxyfluorescein
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5-Carboxyfluorescein
Reactant of Route 3
Reactant of Route 3
5-Carboxyfluorescein
Reactant of Route 4
Reactant of Route 4
5-Carboxyfluorescein
Reactant of Route 5
5-Carboxyfluorescein
Reactant of Route 6
Reactant of Route 6
5-Carboxyfluorescein

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.